5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound “5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule that belongs to the class of pyrazolo-pyrazines. It has a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is substituted at the 5-position with a 4-chlorobenzyl group and at the 2-position with a 4-methoxyphenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing 4-chlorobenzyl group and the electron-donating 4-methoxyphenyl group. The pyrazolo[1,5-a]pyrazin-4(5H)-one core could potentially undergo various reactions, such as nucleophilic substitutions or additions, depending on the reaction conditions .Scientific Research Applications
- Researchers have explored the cytotoxic effects of this compound against cancer cell lines. In particular, four synthesized pyrazole-fused compounds demonstrated in vitro cytotoxic activities comparable to the anticancer drug doxorubicin. These promising results suggest its potential as an anticancer agent .
- The compound can be efficiently synthesized via a palladium-catalyzed, solvent-free reaction. By combining β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation, researchers achieve good yields. This method is versatile and applicable to a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]quinazolines .
- The compound’s efficient synthesis process has been useful in preparing novel N-fused heterocyclic products. These products exhibit good-to-excellent yields, making them valuable for further studies .
- A four-component strategy allows selective synthesis of fused azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. The bond-forming efficiency, accessibility of starting materials, and substrate scope provide invaluable access to tetra- and bis-heterocyclic scaffolds. This opens up possibilities for diverse applications in drug discovery and materials science .
- A practical synthesis route yields 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds. These compounds exhibit good detonation performances and low sensitivities. The synthetic strategy can be extended to other fused pyridinyl azides, emphasizing its importance in heterocyclic chemistry .
Anticancer Potential
Microwave-Assisted Synthesis
N-Fused Heterocycles
Tetra- and Bis-Heterocyclic Scaffolds
Energetic Ionic Compounds
Future Directions
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-17-8-4-15(5-9-17)18-12-19-20(25)23(10-11-24(19)22-18)13-14-2-6-16(21)7-3-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLJDIVRFIBIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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